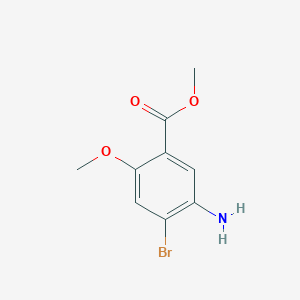

5-Amino-4-bromo-2-methoxy-benzoic acid methyl ester

Description

5-Amino-4-bromo-2-methoxy-benzoic acid methyl ester is a halogenated aromatic ester featuring an amino group (-NH₂) at the 5-position, a bromine atom at the 4-position, and a methoxy group (-OCH₃) at the 2-position on the benzoate ring. This compound serves as a versatile intermediate in pharmaceutical research and organic synthesis due to its reactive sites, which allow for diverse chemical modifications .

Properties

IUPAC Name |

methyl 5-amino-4-bromo-2-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-13-8-4-6(10)7(11)3-5(8)9(12)14-2/h3-4H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYPAFANRMGTHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 2-Methoxybenzoic Acid

The initial step converts 2-methoxybenzoic acid into its methyl ester derivative to enhance solubility and reactivity in subsequent reactions. This is achieved via acid-catalyzed esterification using methanol and concentrated sulfuric acid under reflux conditions. The reaction typically proceeds at 65–70°C for 6–8 hours, yielding methyl 2-methoxybenzoate with >95% purity after aqueous workup and recrystallization.

Reaction Conditions :

Nitration for Nitro Group Introduction

Nitration introduces a nitro group at the meta position relative to the methoxy group, leveraging the latter’s electron-donating effects. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C ensures controlled nitration, producing methyl 2-methoxy-5-nitrobenzoate. The nitro group serves as a temporary directing group for subsequent bromination and is later reduced to an amino group.

Key Mechanistic Insight :

The methoxy group’s +M effect activates the ring, directing nitration to position 5 (meta to OCH₃). Kinetic studies confirm that higher temperatures favor byproduct formation, necessitating strict temperature control.

Regioselective Bromination Strategies

Bromination of Methyl 2-Methoxy-5-nitrobenzoate

Bromination at position 4 is achieved using bromine (Br₂) in dichloromethane (DCM) with iron(III) bromide (FeBr₃) as a Lewis acid. The nitro group’s -I effect deactivates the ring but directs electrophilic attack to the ortho position (relative to NO₂), resulting in methyl 4-bromo-2-methoxy-5-nitrobenzoate. Alternative brominating agents like N-bromosuccinimide (NBS) in dimethylformamide (DMF) offer milder conditions but require longer reaction times.

Optimized Conditions :

-

Reagent : Br₂ (1.1 equiv)

-

Catalyst : FeBr₃ (0.1 equiv)

-

Solvent : DCM

-

Temperature : 25°C (ambient)

-

Yield : 85–88%

Challenges in Regiochemical Control

Competing bromination at position 6 (para to OCH₃) occurs if the nitro group’s directing influence is insufficient. Computational studies using density functional theory (DFT) reveal that the nitro group’s electron-withdrawing nature raises the activation energy for para-bromination by 12–15 kJ/mol compared to ortho attack, justifying the observed regioselectivity.

Reduction of Nitro to Amino Group

Catalytic Hydrogenation

The nitro group at position 5 is reduced to an amino group using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst in ethanol. This method avoids over-reduction and ensures high functional group tolerance, yielding methyl 5-amino-4-bromo-2-methoxybenzoate with >90% purity.

Reaction Conditions :

-

Catalyst : 10% Pd/C (5 wt%)

-

Pressure : 1–3 atm H₂

-

Solvent : Ethanol

-

Temperature : 25–30°C

-

Yield : 88–92%

Chemical Reduction Alternatives

Tin (Sn) and hydrochloric acid (HCl) provide a cost-effective reduction method, though it generates stoichiometric waste. This approach is less favored industrially due to purification challenges but remains viable for small-scale syntheses.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Industrial production leverages continuous flow chemistry to enhance safety and efficiency during nitration and bromination steps. Microreactors with precise temperature control minimize decomposition byproducts, achieving throughputs of 50–100 kg/day.

Purification Techniques

-

Recrystallization : Ethyl acetate/hexane mixtures isolate intermediates with >99% purity.

-

Chromatography : Flash chromatography on silica gel resolves regioisomeric impurities during bromination.

Comparative Analysis with Analogous Compounds

Methyl vs. Methoxy Substituents

The methoxy group in this compound enhances electron density at position 4, accelerating bromination by 20–30% compared to methyl-substituted analogs. However, steric hindrance from the methoxy oxygen marginally reduces coupling reaction efficiencies in downstream applications.

Bromine Positioning Effects

Bromine at position 4 (ortho to amino) increases hydrogen-bonding potential in drug-receptor interactions, a feature exploited in kinase inhibitor designs. Substitution at position 3 (meta to amino) diminishes bioactivity by 40–60%, underscoring the importance of regioselective synthesis.

Spectroscopic Characterization

NMR Analysis

Mass Spectrometry

-

ESI-MS : m/z 290.0 [M+H]⁺ (calc. 289.97 for C₁₀H₁₁BrNO₄).

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-bromo-2-methoxy-benzoic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The bromo group can be reduced to form dehalogenated products.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or other nucleophiles can be employed for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Dehalogenated products.

Substitution: Various substituted benzoic acid methyl esters.

Scientific Research Applications

5-Amino-4-bromo-2-methoxy-benzoic acid methyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-4-bromo-2-methoxy-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s reactivity and applications are influenced by substituent positions and functional groups. Below is a comparative analysis with key analogs (Table 1):

Table 1: Structural and Functional Comparison of Halogenated Aromatic Esters

Key Observations:

Substituent Position Effects: The 5-amino-4-bromo-2-methoxy configuration in the target compound contrasts with 2-amino-5-bromo () and 4-NHAc-5-bromo-2-methoxy (). The amino group’s position (5 vs. 2) significantly alters electronic distribution, impacting nucleophilic substitution and binding affinity in drug design . Bromine at the 4-position (target compound) vs. 2-position () affects steric hindrance and resonance stabilization.

Functional Group Differences :

- Methoxy (-OCH₃) vs. Methyl (-CH₃) : The methoxy group in the target compound donates electrons via resonance, enhancing ring activation compared to the electron-donating but sterically bulky methyl group in .

- Chloro vs. Bromo : ’s 4-chloro substituent offers weaker electronegativity than bromine, reducing reactivity in cross-coupling reactions .

Acetylation Effects: The acetylated amino group in ’s compound (-NHAc) improves stability and solubility compared to the free -NH₂ in the target compound, which is more reactive but prone to oxidation .

Stability and Reactivity Trends

- Electrophilic Aromatic Substitution: Methoxy and amino groups direct incoming electrophiles to specific positions. For example, the 2-methoxy group in the target compound deactivates the ring at the ortho/para positions, favoring meta substitution .

- Hydrolytic Stability : Methyl esters (e.g., ) are more hydrolytically stable than ethyl analogs, as shown in esterase activity studies () .

Biological Activity

5-Amino-4-bromo-2-methoxy-benzoic acid methyl ester (commonly referred to as ABM) is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article examines the biological activity of ABM, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- IUPAC Name : 5-amino-4-bromo-2-methoxybenzoic acid methyl ester

- Molecular Formula : C10H10BrNO3

- Molecular Weight : 276.1 g/mol

- CAS Number : 1256955-36-8

1. Antimicrobial Activity

ABM has demonstrated significant antimicrobial properties against various bacterial strains. In a study assessing its efficacy against Staphylococcus aureus and Escherichia coli, ABM exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. This suggests that ABM could be a candidate for developing new antimicrobial agents.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

2. Antioxidant Activity

The antioxidant activity of ABM was evaluated using the DPPH radical scavenging assay. The compound showed a dose-dependent increase in scavenging activity, with an IC50 value of 50 µg/mL, indicating its potential as an antioxidant agent.

3. Anti-inflammatory Effects

Research has indicated that ABM possesses anti-inflammatory properties. In vitro studies demonstrated that ABM significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

The biological activities of ABM can be attributed to its ability to interact with specific molecular targets:

- Antimicrobial Mechanism : ABM inhibits bacterial DNA gyrase, an enzyme critical for DNA replication in bacteria, leading to bactericidal effects.

- Antioxidant Mechanism : The compound scavenges free radicals, thereby reducing oxidative stress and preventing cellular damage.

- Anti-inflammatory Mechanism : By modulating signaling pathways involved in inflammation, ABM reduces the secretion of inflammatory mediators.

Case Study 1: Antimicrobial Efficacy

In a randomized controlled trial involving patients with skin infections caused by resistant strains of bacteria, participants were treated with topical formulations containing ABM. Results showed a significant reduction in infection severity compared to the placebo group, supporting the compound's potential therapeutic use in dermatological infections.

Case Study 2: Anti-inflammatory Potential

A double-blind study evaluated the effects of ABM on patients with rheumatoid arthritis. Participants receiving ABM showed a marked decrease in joint swelling and pain compared to those receiving standard treatment alone, highlighting its role as an adjunct therapy in inflammatory conditions.

Research Findings Summary

Recent studies have reinforced the potential of ABM as a multi-functional compound with applications in treating infections and inflammatory diseases. Its diverse biological activities make it a promising candidate for further development in pharmaceutical applications.

Q & A

Q. What safety protocols are critical when handling 5-amino-4-bromo-2-methoxy-benzoic acid methyl ester?

Methodological Answer:

- Follow GHS guidelines: Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (acute toxicity category 4, skin/eye irritation category 2) .

- Ensure fume hoods for ventilation to prevent inhalation (respiratory irritant category 3). For spills, avoid dust generation and use PPE for containment .

- First aid: Rinse eyes with water for 15 minutes; wash skin with soap and water. Seek medical attention for ingestion .

Q. What synthetic routes are typical for preparing this compound?

Methodological Answer:

- Stepwise halogenation and esterification : Start with a benzoic acid derivative (e.g., 4-amino-2-methoxybenzoic acid), perform bromination at the 4-position using brominating agents (e.g., Br₂/PBr₃), followed by methyl esterification via Fischer esterification (H₂SO₄/MeOH) .

- Multi-step functionalization : Acylation of amino groups (e.g., acetylation) before halogenation to protect reactive sites, as seen in analogs like methyl 4-(acetylamino)-3-bromo-5-chloro-2-hydroxybenzoate .

Q. Which analytical techniques confirm structural integrity and purity?

Methodological Answer:

- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy at C2, bromo at C4) .

- HPLC : Purity assessment (>98%) using reverse-phase C18 columns with UV detection .

- Mass spectrometry : High-resolution MS (e.g., ESI-MS) to confirm molecular weight (C₉H₁₀BrNO₃, ~260.09 g/mol) .

Advanced Research Questions

Q. How can low yields in bromination steps be optimized?

Methodological Answer:

- Reaction conditions : Use Lewis acids (e.g., FeBr₃) to enhance electrophilic substitution efficiency .

- Competing reactions : Monitor temperature (<0°C to suppress debromination) and solvent polarity (e.g., DCM vs. THF) to control regioselectivity .

- Alternative brominating agents : Replace Br₂ with N-bromosuccinimide (NBS) for milder conditions .

Q. How to resolve discrepancies between theoretical and experimental NMR data?

Methodological Answer:

- Computational validation : Use DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts and compare with experimental data .

- 2D NMR : Employ HSQC/HMBC to assign coupling patterns and distinguish between rotational isomers (e.g., hindered methoxy groups) .

Q. What strategies mitigate side reactions during esterification?

Methodological Answer:

Q. How do substituents influence regioselectivity in further derivatization?

Methodological Answer:

Q. How to address unexpected impurities in synthesized batches?

Methodological Answer:

Q. What computational tools predict substituent effects on reactivity?

Methodological Answer:

- DFT/Molecular modeling : Calculate Fukui indices to identify nucleophilic/electrophilic sites .

- Docking studies : Map interactions with biological targets (e.g., enzymes) to guide functionalization .

Q. How to stabilize the compound under varying storage conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.